(3-Isopropylfuran-2-yl)boronicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Isopropylfuran-2-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a furan ring substituted with an isopropyl group at the 3-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of (3-Isopropylfuran-2-yl)boronic acid typically involves the borylation of the corresponding furan derivative. One common method is the reaction of 3-isopropylfuran with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 50-80°C .
Industrial Production Methods: Industrial production methods for boronic acids, including (3-Isopropylfuran-2-yl)boronic acid, often involve similar synthetic routes but are optimized for large-scale production. This may include continuous flow processes and the use of more efficient catalysts and reagents to improve yield and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Isopropylfuran-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The boronic acid can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like THF or toluene.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Suzuki–Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or phenols.
Substitution: Substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-Isopropylfuran-2-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling reactions .
Biology: Boronic acids, including (3-Isopropylfuran-2-yl)boronic acid, are used in the development of sensors for detecting biological molecules such as sugars and amino acids .
Industry: In industry, boronic acids are used in the production of polymers, materials science, and as intermediates in the synthesis of various organic compounds .
Wirkmechanismus
The mechanism of action of (3-Isopropylfuran-2-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: A widely used boronic acid in Suzuki–Miyaura coupling reactions.
Vinylboronic acid: Used for forming carbon-carbon bonds with vinyl groups.
Alkylboronic acids: Similar in structure but with alkyl groups instead of the furan ring.
Uniqueness: (3-Isopropylfuran-2-yl)boronic acid is unique due to its furan ring structure, which imparts different electronic and steric properties compared to other boronic acids. This can influence its reactivity and selectivity in chemical reactions .
Eigenschaften
Molekularformel |
C7H11BO3 |
---|---|
Molekulargewicht |
153.97 g/mol |
IUPAC-Name |
(3-propan-2-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C7H11BO3/c1-5(2)6-3-4-11-7(6)8(9)10/h3-5,9-10H,1-2H3 |
InChI-Schlüssel |
NUOCRKGQYZWWRT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CO1)C(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.